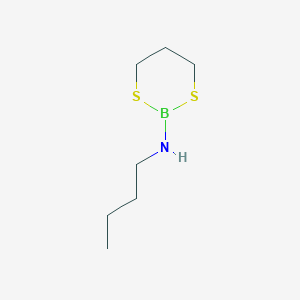
N-Butyl-1,3,2-dithiaborinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1,3,2-dithiaborinan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a boron-nitrogen ring structure with sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3,2-dithiaborinan-2-amine typically involves the reaction of butylamine with boron-sulfur compounds under controlled conditions. One common method is the reaction of butylamine with boron trichloride and hydrogen sulfide, followed by cyclization to form the dithiaborinan ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines
Scientific Research Applications
N-Butyl-1,3,2-dithiaborinan-2-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Butyl-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron-nitrogen ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfur atoms in the ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
N-Butyl-1,3,2-dithiaborinan-2-amine can be compared with other similar compounds, such as:
N-Butylamine: A simple amine with a butyl group, lacking the boron-sulfur ring structure.
1,3,2-Dithiaborinane: A compound with a similar boron-sulfur ring but without the butylamine substituent.
Thiourea Derivatives: Compounds containing sulfur and nitrogen, often used in similar applications but with different structural features.
Properties
CAS No. |
61704-98-1 |
|---|---|
Molecular Formula |
C7H16BNS2 |
Molecular Weight |
189.2 g/mol |
IUPAC Name |
N-butyl-1,3,2-dithiaborinan-2-amine |
InChI |
InChI=1S/C7H16BNS2/c1-2-3-5-9-8-10-6-4-7-11-8/h9H,2-7H2,1H3 |
InChI Key |
IGXOHWLDPIWSMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCCS1)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


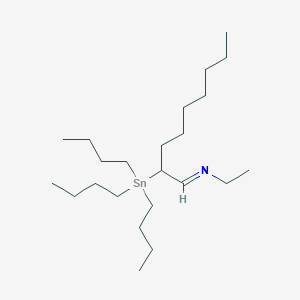
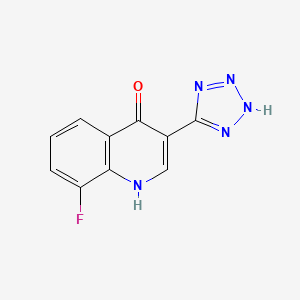
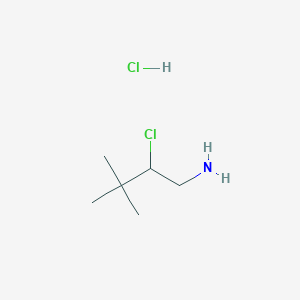

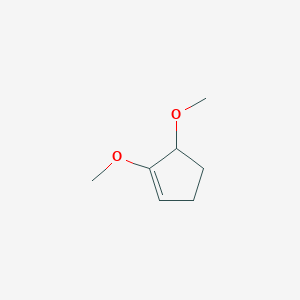

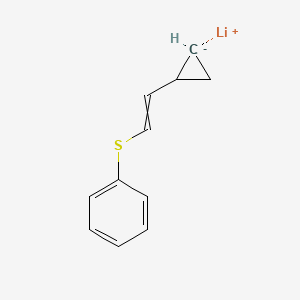


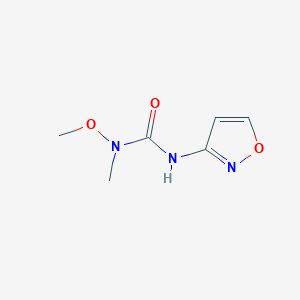
![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
